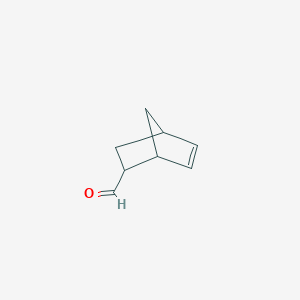

5-Norbornene-2-carboxaldehyde

Cat. No. B046079

Key on ui cas rn:

5453-80-5

M. Wt: 122.16 g/mol

InChI Key: AJIBZRIAUXVGQJ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07193113B2

Procedure details

Diels-Alder reaction was conducted to a methacrolein wherein the scandium (III) pentafluorophenylbis(triflyl)methide obtained from Examples 13 and 14 was used as a Lewis acid catalyst (Chemical formula 39). Methacrolein (0.21 mL, 2.6 mmol) and cyclopentadiene (0.56 mL, 6.8 mmol) were reacted while stirring in 3 mL dichloromethane at −40° C. for 4 hours, under the presence of scandium (III) pentafluorophenylbis(triflyl)methide as 1 mol % of Lewis acid catalyst. Two to 3 drops of triethylamine was added to stop the reaction, 5 mL of water was added and the 5-norbornene-2-aldehyde produced was extracted with pentane. After concentration and drying, the crude product was analyzed with 1HNMR and it was found that the 5-norbornene-2-aldehyde showed a high yield of 95% (88% exo). The same reaction as mentioned above was conducted, except for the use of scandium (III) triflate [Sc(OTf)3] as a conventionally known Lewis acid catalyst, instead of the scandium (III) pentafluorophenylbis(triflyl)methide mentioned above. The 5-norbornene-2-aldehyde was hardly synthesized. Subsequently, 2 mol % of this scandium (III) triflate was used, and the yield of the 5-norbornene-2-aldehyde was 97% (89% exo). Based on these results, it was found out that the catalytic activity of the scandium (III) pentafluorophenylbis(triflyl)methide of the present invention is much more higher compared to that of the existing Lewis acid catalysts.

[Compound]

Name

scandium (III) pentafluorophenylbis(triflyl)methide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

formula 39

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

scandium (III) pentafluorophenylbis(triflyl)methide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[O:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH:6]1[CH2:10]C=[CH:8][CH:7]=1.O>ClCCl.C(N(CC)CC)C>[CH:5]12[CH2:8][CH:7]([CH:6]=[CH:10]1)[CH2:4][CH:3]2[CH:2]=[O:1]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

Step Two

[Compound]

|

Name

|

scandium (III) pentafluorophenylbis(triflyl)methide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

formula 39

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0.21 mL

|

|

Type

|

reactant

|

|

Smiles

|

O=CC(C)=C

|

|

Name

|

|

|

Quantity

|

0.56 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC1

|

Step Five

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Six

[Compound]

|

Name

|

scandium (III) pentafluorophenylbis(triflyl)methide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Diels-Alder reaction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C12C(CC(C=C1)C2)C=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |